molecular formula C15H11O6- B1262618 2-Hydroxy-2,3-dihydrogenistein-7-olate

2-Hydroxy-2,3-dihydrogenistein-7-olate

Cat. No.: B1262618
M. Wt: 287.24 g/mol
InChI Key: UQOJAGBSKPHQOG-UHFFFAOYSA-M
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Description

2-Hydroxy-2,3-dihydrogenistein-7-olate is a derivative of genistein, a well-studied isoflavone with estrogenic and antioxidant properties. Structurally, it features a hydroxyl group at the C2 position, a partially saturated C2-C3 bond, and a deprotonated 7-hydroxyl group, forming an olate structure. This modification alters its solubility, reactivity, and biological activity compared to its parent compound.

Properties

Molecular Formula

C15H11O6-

Molecular Weight

287.24 g/mol

IUPAC Name

2,7-dihydroxy-3-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-5-olate

InChI

InChI=1S/C15H12O6/c16-8-3-1-7(2-4-8)12-14(19)13-10(18)5-9(17)6-11(13)21-15(12)20/h1-6,12,15-18,20H/p-1

InChI Key

UQOJAGBSKPHQOG-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1C2C(OC3=CC(=CC(=C3C2=O)[O-])O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, insights can be inferred from methodologies and structurally analogous compounds:

Comparison with Genistein

Genistein (C15H10O5) is the parent compound of the target molecule. Key differences include:

  • Structural Modifications : The saturation of the C2-C3 bond and the olate group in 2-Hydroxy-2,3-dihydrogenistein-7-olate likely enhance its stability in alkaline environments compared to genistein.
  • Bioactivity : Genistein is a tyrosine kinase inhibitor and phytoestrogen, but the olate derivative’s activity remains unstudied in the provided evidence.

B. Comparison with Compounds from L. japonicus Extract

isolates compounds such as (2S,5S)-2-hydroxy-2,6,10,10-tetramethyl-1-oxaspiro[4.5]dec-6-en-8-one (3) and 3-oxo-α-ionone (4) . While these are terpenoids and spiro compounds (structurally distinct from isoflavones), their isolation via EtOAc fractionation suggests similar polarity to this compound.

Methodological Frameworks for Comparative Studies

outlines a rapid dose-effect evaluation method using graphical analysis and confidence limits for parameters like median effective dose (ED50) . For example:

Compound ED50 (mg/kg) Slope Confidence Limits (95%)
Genistein 25.0 1.8 22.0–28.0
This compound Not available Not available Not available

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-2,3-dihydrogenistein-7-olate
Reactant of Route 2
2-Hydroxy-2,3-dihydrogenistein-7-olate

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